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Compound of Interest

Compound Name: 5-Bromo-8-nitroisoquinoline

Cat. No.: B189721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-8-nitroisoquinoline, a key intermediate in the synthesis of various pharmacologically
active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data

The spectroscopic data for 5-Bromo-8-nitroisoquinoline is summarized below, providing key
identifiers for molecular structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

Table 1: *H NMR Spectroscopic Data for 5-Bromo-8-nitroisoquinoline[1][2][3]
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Chemical Coupling Instrument
Shift (3) Multiplicity Constant Assignment  Solvent Frequency
ppm (J) Hz (MHz)
9.78 S - H-1 DMSO-de 500
8.84 d 5.9 H-3 DMSO-ds 500
8.35 AB 8.2 H-6 or H-7 DMSO-de 500
8.33 d 8.3 H-6 or H-7 DMSO-de 500
Ja = 08, Je =
8.12 dd H-4 DMSO-de 500
6.0
10.0 S - H-1 CDCls 500
9.39 S - - CDCls 500
8.85 d 5.76 H-3 CDCls 500
8.17-8.22 m - H-6, H-7 CDCls 500
8.12 d 8.14 H-4 CDCls 500

Table 2: 13C NMR Spectroscopic Data for 5-Bromo-8-nitroisoquinoline[1]
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Chemical Shift (6) ppm Assignment Solvent
148.1 C DMSO-ds
145.7 C DMSO-ds
145.3 C DMSO-ds
134.5 C DMSO-de
133.4 C DMSO-de
127.8 C DMSO-de
125.8 C DMSO-ds
120.0 C DMSO-de
118.9 C DMSO-de

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 5-Bromo-8-nitroisoquinoline[1]

Wavenumber (cm—?)

Interpretation

3053 Aromatic C-H stretch
1619 C=C aromatic ring stretch
1580 C=C aromatic ring stretch

1530 (approx.)

Asymmetric NOz2 stretch

1485 C=C aromatic ring stretch
1374 Symmetric NOz2 stretch
1265 C-N stretch

1201 C-H in-plane bend
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Note: The characteristic absorptions for the nitro group (NO2) are expected in the regions of
1560-1490 cm~! (asymmetric stretch) and 1360-1290 cm~! (symmetric stretch). The provided
data shows a peak at 1374 cm~1, consistent with the symmetric stretch.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for 5-Bromo-8-nitroisoquinoline[2]

Technique m/z Interpretation

DCI 255 [M+H]*

The presence of bromine would result in a characteristic isotopic pattern for the molecular ion
peak [M]* and the [M+H]* peak, with two peaks of nearly equal intensity separated by two
mass units (due to the natural abundance of 7°Br and 8!Br isotopes).

Experimental Protocols

The following protocols are based on established synthetic and analytical procedures.

Synthesis of 5-Bromo-8-nitroisoquinoline

A common and efficient method for the synthesis of 5-bromo-8-nitroisoquinoline is a one-pot
procedure starting from isoquinoline.[4] This involves the bromination of isoquinoline using N-
bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is
followed by an in-situ nitration with potassium nitrate to produce the final product.[4] Precise
temperature control during the bromination step is crucial for selective synthesis.[4] The crude
product is then purified by recrystallization from a suitable solvent system like heptane/toluene.

[3]

NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer.[1] The sample was dissolved in
deuterated dimethyl sulfoxide (DMSO-de) or deuterated chloroform (CDClIs). Chemical shifts
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are reported in parts per million (ppm) relative to the residual solvent peak.

IR Spectroscopy

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The
sample was prepared as a solution in chloroform (CHCIs) and the spectrum was recorded in
the range of 4000-400 cm™1,

Mass Spectrometry

Mass spectral analysis was performed using Direct Chemical lonization (DCI).[2] This
technique provides soft ionization, often resulting in a prominent protonated molecular ion peak
[M+H]*, which is useful for determining the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a synthesized compound
like 5-Bromo-8-nitroisoquinoline is depicted in the following diagram.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitroisoquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189721#spectroscopic-data-for-5-bromo-8-
nitroisoquinoline-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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